17Alpha-3'-Bromobenzyl Estradiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29BrO2 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-[(3-bromophenyl)methyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C25H29BrO2/c1-24-11-9-21-20-8-6-19(27)14-17(20)5-7-22(21)23(24)10-12-25(24,28)15-16-3-2-4-18(26)13-16/h2-4,6,8,13-14,21-23,27-28H,5,7,9-12,15H2,1H3/t21-,22-,23+,24+,25-/m1/s1 |
InChI Key |
GYMUXAKTTCAUGX-WJGLBBAVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC(=CC=C4)Br)O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC4=CC(=CC=C4)Br)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology Approaches
Retrosynthetic Analysis of 17Alpha-3'-Bromobenzyl Estradiol (B170435)
Retrosynthetic analysis provides a logical framework for planning the synthesis of 17Alpha-3'-Bromobenzyl Estradiol. The primary disconnection breaks the carbon-carbon bond at the C17 position, which links the steroidal framework to the bromobenzyl side chain.
This strategic bond cleavage leads to two key precursors:
The Estradiol Core Synthon: This is effectively represented by estrone (B1671321), where the C17 position is a ketone. Estrone is a readily available and common starting material for the synthesis of many estradiol derivatives. nih.gov The C3 phenolic hydroxyl group of estrone typically requires protection prior to the key C-C bond-forming step to prevent unwanted side reactions.
The 3'-Bromobenzyl Synthon: This component is an organometallic nucleophile, which can be generated from a corresponding 3-bromobenzyl halide, such as 3-bromobenzyl bromide. The choice of metal (e.g., magnesium for a Grignard reagent or lithium for an organolithium reagent) is a critical parameter in the forward synthesis.
Stereoselective Synthesis Strategies for 17Alpha-Substitution
Achieving the correct stereochemistry at the C17 position is paramount. The introduction of the alkyl or benzyl (B1604629) group must occur specifically at the alpha (α) face of the steroid. The standard approach involves the reaction of an organometallic reagent with the C17 ketone of estrone. nih.gov
The stereoselectivity of this addition is primarily governed by steric hindrance. The C18 angular methyl group on the beta (β) face of the steroid nucleus shields this side from nucleophilic attack. Consequently, the incoming nucleophile, in this case, the 3-bromobenzyl anion, preferentially attacks from the less sterically encumbered α-face. This results in the formation of the desired 17α-substituted-17β-hydroxy stereochemistry.
Key reactions used to achieve this transformation include:
Grignard Reaction: Using a 3-bromobenzylmagnesium halide.
Organolithium Addition: Employing 3-bromobenzyllithium.
Barbier Reaction: A variant using samarium metal and a catalytic amount of a reagent like samarium diiodide (Kagan's reagent) has been successfully used for adding less reactive benzyl substrates to the C17 position of estrone. nih.gov
These methods reliably produce the 17α-alkylated estradiol core, which is a common feature in a variety of synthetic estrogen derivatives. drugbank.com
Optimization of Bromobenzyl Moiety Introduction
The successful introduction of the 3'-bromobenzyl group requires careful optimization of reaction conditions to maximize yield and purity. Several factors are critical in the key nucleophilic addition step.
| Parameter | Options & Considerations | Purpose |
| Protecting Group | Methyl (Me), Benzyl (Bn), Silyl ethers (e.g., TBDMS) | Prevents the acidic C3-phenolic hydroxyl from quenching the highly basic organometallic reagent. |
| Organometallic Reagent | Grignard (R-MgBr), Organolithium (R-Li), Samarium-based | The choice affects reactivity and tolerance of other functional groups. Samarium-Barbier reactions can be effective for less reactive substrates. nih.gov |
| Solvent | Anhydrous ethers (e.g., THF, Diethyl Ether) | Essential to maintain the stability and reactivity of the organometallic reagent. |
| Temperature | -78 °C to Room Temperature | Low initial temperatures are often used to control the exothermic reaction and minimize side products, followed by gradual warming. |
| Workup | Aqueous acid (e.g., NH₄Cl, dilute HCl) | Quenches the reaction and protonates the resulting alkoxide to form the tertiary alcohol. |
| Deprotection | Dependent on protecting group (e.g., BBr₃ for methyl ether) | The final step to reveal the C3-hydroxyl group and yield the final product. |
By systematically adjusting these parameters, chemists can develop a robust and efficient synthesis for this compound.
Purification and Characterization Techniques for Research Synthesis
Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the compound.
Purification:
Flash Column Chromatography: This is the primary method for purifying the crude product. Using a stationary phase like silica (B1680970) gel and an eluent system of varying polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes), the desired compound can be separated from unreacted starting materials, reagents, and byproducts. nih.gov
Recrystallization: If the final product is a crystalline solid, recrystallization from a suitable solvent pair (e.g., acetone/hexanes) can be employed to achieve very high purity. nih.gov
Characterization: A combination of spectroscopic techniques is used to confirm the structure of this compound.
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirms the proton environment. Expect to see signals for the C18-methyl group (singlet, ~0.8-0.9 ppm), aromatic protons on both the estradiol A-ring and the bromobenzyl ring, and the characteristic benzylic CH₂ protons. nih.gov |
| ¹³C NMR | Confirms the carbon skeleton. Key signals include the C18 methyl carbon, the C17 tertiary alcohol carbon, and the various aromatic and aliphatic carbons throughout the molecule. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and confirms the elemental composition (via High-Resolution MS), providing definitive evidence of successful synthesis. nih.gov |
| Infrared (IR) Spectroscopy | Identifies key functional groups. Expect to see a broad O-H stretch for the alcohol and phenol (B47542) groups, C-H stretches for sp² and sp³ carbons, and C=C stretches for the aromatic rings. nih.gov |
Chemoenzymatic Synthesis Approaches in Analogue Preparation
While direct chemoenzymatic synthesis of this compound is not prominently documented, this approach is highly valuable in the broader context of preparing steroid analogues. Chemoenzymatic synthesis integrates the precision of enzymatic reactions with the versatility of traditional organic chemistry.
Enzymes can be used to:
Introduce Stereocenters: Enzymes like hydroxysteroid dehydrogenases (17β-HSDs) can perform highly stereoselective reductions or oxidations on the steroid nucleus, which can be difficult to achieve with conventional reagents. mdpi.comnih.gov
Perform Regioselective Reactions: Enzymes can modify one specific functional group in a molecule that has several similar groups, avoiding the need for complex protection-deprotection sequences. For instance, lipases can be used for selective acylation or deacylation of hydroxyl groups.
Build Complex Moieties: In the synthesis of analogues, enzymes could be used to construct or modify side chains under mild, aqueous conditions.
This approach is particularly relevant given that the biological targets of many estradiol analogues, including this compound, are enzymes such as steroid sulfatase or 17β-HSD. nih.govnih.gov Understanding these enzymatic pathways informs the design of chemoenzymatic routes to novel inhibitors.
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating the mechanisms of action, metabolic pathways, and binding kinetics of compounds like this compound. nih.gov This involves replacing one or more atoms in the molecule with a heavier, stable isotope (like ²H or ¹³C) or a radioactive isotope (like ³H or ¹⁴C).
The synthesis of a labeled version requires incorporating a labeled precursor at an appropriate stage. For example, using deuterated 3-bromobenzyl bromide would label the side chain, while starting with a labeled estrone derivative would place the label on the steroid core. pharmaffiliates.com
| Isotope Label | Position of Label | Application in Research |
| Deuterium (²H or D) | Non-labile C-H positions on the benzyl ring or steroid core. | Used in metabolic studies to track the compound's fate and identify metabolites using mass spectrometry. Can also probe kinetic isotope effects in enzyme-catalyzed reactions. |
| Carbon-13 (¹³C) | Specific carbons in the steroid backbone or benzyl side chain. | Used in ¹³C NMR studies to probe structural changes upon binding to a receptor or enzyme. Also used as an internal standard in quantitative mass spectrometry. |
| Carbon-14 (¹⁴C) / Tritium (³H) | Incorporated into the molecular skeleton. | Used in radioligand binding assays to determine receptor affinity and in pharmacokinetic studies to trace the distribution and excretion of the compound in biological systems. nih.gov |
These labeled analogues are indispensable for detailed mechanistic and pharmacological investigations, providing insights that are unattainable with the unlabeled compound alone. nih.gov
Molecular Pharmacology and Estrogen Receptor Interactions
Estrogen Receptor Subtype Selectivity Profiling (ERα, ERβ)
Ligand Binding Kinetics and Thermodynamics with Estrogen Receptors
Detailed kinetic and thermodynamic data for the binding of 17α-(3'-Bromobenzyl) Estradiol (B170435) to estrogen receptors are currently unavailable. To provide a framework for understanding these potential interactions, the following sections discuss the key parameters for the parent compound, 17α-estradiol.
For 17α-estradiol, binding affinity to estrogen receptors is notably lower than that of 17β-estradiol. This is reflected in a higher dissociation constant (Kd), indicating a less stable ligand-receptor complex. For instance, studies with 17α-estradiol have shown a reduced binding affinity to the estrogen receptor of MCF-7 breast cancer cells. The association rate (kon), which describes the speed at which the ligand binds to the receptor, is also expected to be influenced by the 17α-substitution.
| Compound | Relative Binding Affinity (%) |
|---|---|
| 17β-Estradiol | 100 |
| 17α-Estradiol | 1-10 |
The dissociation rate (koff) is the rate at which the ligand unbinds from the receptor. A slower koff leads to a longer receptor residence time, which can have significant implications for the duration of the biological response. For 17α-estradiol, the dissociation rate is generally faster than that of 17β-estradiol, contributing to its weaker estrogenic activity. The large 3'-bromobenzyl group in 17α-(3'-Bromobenzyl) Estradiol could potentially influence the dissociation rate, either by creating additional interactions that prolong residence time or by inducing a conformation that facilitates faster dissociation.
| Parameter | 17β-Estradiol | 17α-Estradiol (Hypothetical) |
|---|---|---|
| kon (M⁻¹s⁻¹) | ~10⁵ - 10⁶ | Likely lower |
| koff (s⁻¹) | ~10⁻³ - 10⁻⁴ | Likely higher |
| Kd (nM) | ~0.1 - 1 | Likely higher |
Agonistic and Antagonistic Activity at Estrogen Receptors
While 17α-estradiol is generally considered a weak estrogen agonist, the introduction of the 3'-bromobenzyl group could potentially shift its activity towards antagonism. Research on other 17α-substituted estradiol derivatives has shown that modifications at this position can lead to compounds with antagonistic properties. A study on a series of 17α-derivatives of estradiol found that 17α-(3'-bromobenzyl)-estradiol was a potent inhibitor of estrone-sulfatase, with an IC50 of 24 nM. While this activity is distinct from direct receptor interaction, it highlights the significant impact of the 3'-bromobenzyl group. Whether this compound acts as an agonist, antagonist, or a selective estrogen receptor modulator (SERM) at ERα and ERβ requires direct experimental validation through functional assays that measure gene transcription or other downstream estrogenic responses.
Allosteric Modulation of Estrogen Receptor Function
Allosteric modulators bind to a site on the receptor that is distinct from the primary ligand binding site, thereby altering the receptor's conformation and function. There is currently no evidence to suggest that 17α-(3'-Bromobenzyl) Estradiol acts as an allosteric modulator of estrogen receptors. Its structural similarity to estradiol suggests that it is more likely to compete for the orthosteric binding site. However, the possibility of allosteric effects cannot be entirely ruled out without specific experimental investigation.
Interaction with Estrogen Receptor Co-regulators
Co-activator Recruitment Assays
Information regarding the ability of 17Alpha-3'-Bromobenzyl Estradiol to promote the binding of co-activator proteins to the estrogen receptor is not available in the current body of scientific literature. Such assays are crucial for understanding the agonistic potential of a ligand. The recruitment of co-activators is a key step in the initiation of gene transcription by nuclear receptors.
Co-repressor Dissociation Studies
Similarly, there is no published research on the capacity of this compound to induce the dissociation of co-repressor proteins from the estrogen receptor. These studies are vital for determining a compound's ability to switch off the repressive state of the receptor and initiate transcription, another hallmark of an agonistic ligand.
Differential Modulation of Estrogen Receptor Conformation
The specific conformational changes induced in ERα and ERβ upon binding of this compound have not been documented. The unique three-dimensional structure adopted by the ligand-receptor complex is fundamental to its interaction with downstream signaling partners and ultimately dictates its pharmacological profile.
Cellular and Subcellular Mechanisms of Action
Estrogen Receptor Translocation and Nuclear Localization
Upon binding to an estrogenic ligand, the estrogen receptor undergoes a conformational change, dissociates from chaperone proteins in the cytoplasm, and translocates to the nucleus. This process is fundamental for the receptor's function as a transcription factor.
Studies on 17-alpha-estradiol have shown that it can bind to the estrogen receptor and induce its translocation to the nucleus in human breast cancer cell lines (MCF-7). nih.gov This nuclear localization is a prerequisite for the receptor to interact with the cellular transcriptional machinery. The efficiency of this translocation can vary depending on the specific ligand. For instance, the nuclear localization sequence on the ERα is critical for its degradation in response to certain ligands like fulvestrant, highlighting the nuanced control of receptor trafficking. nih.gov It is hypothesized that 17Alpha-3'-Bromobenzyl Estradiol (B170435), as a derivative of 17-alpha-estradiol, would also induce ER translocation, though the kinetics and efficiency of this process would need to be experimentally determined.
Regulation of Gene Expression Profiles by 17Alpha-3'-Bromobenzyl Estradiol
Once in the nucleus, the ligand-bound estrogen receptor can modulate gene expression through several mechanisms.
Transcriptional Activation of Estrogen Response Element (ERE)-driven Genes
The classical mechanism of estrogen action involves the direct binding of the ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. mdpi.comnih.gov This binding typically leads to the recruitment of co-activator proteins and the initiation of transcription. Research has demonstrated that 17-alpha-estradiol can transactivate an estrogen-responsive reporter gene, indicating its capability to act as a transcriptional activator through EREs. nih.gov The potency of this activation is generally lower than that of 17-beta-estradiol. nih.gov The specific ERE-driven genes regulated by this compound and the magnitude of their activation would be a key area of investigation.
Modulation of Signal Transduction Pathways
In addition to their genomic effects, estrogens can also initiate rapid, non-genomic signaling events, often originating from a subpopulation of estrogen receptors located at the cell membrane or in the cytoplasm.
MAPK/ERK Signaling Pathway Interactions
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Some studies have shown that 17-alpha-estradiol can elicit rapid and sustained activation of the MAPK/ERK pathway in the brain. nih.gov Conversely, another study on 17-alpha-estradiol-induced expression of Vascular Endothelial Growth Factor A (VEGF-A) in pituitary tumor cells found that this effect was not blocked by a MAPK inhibitor, suggesting the pathway was not involved in that specific context. nih.gov The interaction of 17-beta-estradiol with the MAPK/ERK pathway is also well-documented and can be inhibitory or stimulatory depending on the cellular context. nih.govnih.gov The specific effect of this compound on the MAPK/ERK pathway remains to be elucidated and would be crucial for understanding its potential tissue-specific actions.
PI3K/Akt Pathway Modulation
Direct studies detailing the specific interaction between this compound and the PI3K/Akt signaling pathway are not extensively available in current scientific literature. However, the compound's primary mechanism of action, the inhibition of estrone (B1671321) sulfatase, provides a basis for understanding its potential indirect influence on this crucial pathway. The PI3K/Akt pathway is a well-established signaling cascade that plays a central role in cell survival, proliferation, and growth.
In hormone-dependent cancers, such as certain types of breast cancer, the activation of the PI3K/Akt pathway can be stimulated by estrogens. nih.gov Estradiol (E2), the most potent endogenous estrogen, has been shown to activate the PI3K/Akt pathway through both estrogen receptor (ER)-dependent and independent mechanisms. nih.govnih.gov This activation can promote cell proliferation and survival, contributing to tumor progression. nih.gov
This compound, as a potent inhibitor of estrone sulfatase, reduces the conversion of estrone sulfate (B86663) (E1S) to estrone (E1). nih.gov Estrone can then be converted to the highly potent estradiol (E2). By limiting the local production of estrogens within tissues, this compound can decrease the pool of ligands available to activate the estrogen receptors and, consequently, may attenuate the downstream signaling cascades, including the PI3K/Akt pathway. nih.govnih.gov The nexus between PI3K/AKT and estrogen receptor signaling is complex, involving feedback loops that can contribute to therapy resistance in cancer. nih.gov
The inhibition of estrone sulfatase is a therapeutic strategy aimed at reducing the estrogenic stimulus driving cancer cell proliferation. capes.gov.br Therefore, it is plausible that the anti-proliferative effects of potent estrone sulfatase inhibitors like this compound are, at least in part, mediated through the dampening of pro-survival signals from the PI3K/Akt pathway.
| Compound | Primary Target | Potential Downstream Effect on PI3K/Akt Pathway | Reference |
|---|---|---|---|
| This compound | Estrone Sulfatase (Inhibition) | Indirect attenuation of estrogen-mediated activation | nih.gov |
Crosstalk with G Protein-Coupled Receptors (GPCRs)
The direct interaction of this compound with G Protein-Coupled Receptors (GPCRs) has not been a primary focus of published research. However, the interplay between estrogen signaling and GPCRs is an active area of investigation. A specific GPCR, the G protein-coupled estrogen receptor (GPER), has been identified as a mediator of rapid, non-genomic estrogen signaling. nih.gov
Activation of GPER by estrogens can trigger a variety of downstream signaling events, including the mobilization of calcium ions and the activation of kinase pathways such as the PI3K and MAPK pathways. nih.gov This signaling is distinct from the classical nuclear estrogen receptor pathways.
Given that this compound is a derivative of estradiol, the possibility of its interaction with GPER cannot be entirely ruled out without specific binding studies. Some synthetic estrogenic compounds have been shown to activate GPER. nih.gov However, the primary activity of this compound as an estrone sulfatase inhibitor suggests its main role is in modulating the availability of endogenous estrogens that can act on various receptors, including GPER. nih.gov By reducing local estrogen concentrations, it could indirectly reduce the activation of GPER and its associated signaling pathways.
Effects on Cell Cycle Progression in Research Models
The influence of this compound on cell cycle progression is intrinsically linked to its ability to inhibit estrone sulfatase. Estrogens are known to be potent regulators of the cell cycle, particularly in hormone-responsive tissues. By binding to estrogen receptors, estrogens can modulate the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase (CDK) inhibitors, to promote progression through the G1 phase and entry into the S phase of the cell cycle.
In the context of estrogen-dependent breast cancer, the inhibition of estrone sulfatase by compounds like this compound is expected to lead to a decrease in the local production of estrogens. nih.govnih.gov This reduction in estrogenic signaling can, in turn, lead to an arrest in the cell cycle, thereby inhibiting the proliferation of cancer cells. nih.govplos.org Studies on other novel estrogen analogues have demonstrated the capacity to induce apoptosis and affect the cell cycle in cancer cell lines. nih.gov While direct evidence for this compound is pending, its role as a sulfatase inhibitor strongly suggests an anti-proliferative effect mediated through cell cycle control. researchgate.net
Modulation of Apoptotic Pathways in Experimental Systems
The modulation of apoptotic pathways by this compound is another area where its primary action as an estrone sulfatase inhibitor provides a framework for its potential effects. Estrogens can exert both pro-apoptotic and anti-apoptotic effects depending on the cellular context and concentration. In many hormone-dependent cancers, estrogens are known to be anti-apoptotic, promoting cell survival.
By inhibiting the local synthesis of estrogens, this compound could shift the balance towards apoptosis in cancer cells that are dependent on estrogen for their survival. nih.gov The reduction in estrogen levels can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately triggering programmed cell death. Research on other synthetic estrogen derivatives has shown the induction of apoptosis in prostate cancer cell lines, suggesting that this class of compounds can possess cytotoxic activities. nih.gov A study on 17β-estradiol demonstrated its ability to inhibit TNF-α induced apoptosis via the PI3K/Akt pathway, highlighting the pro-survival role of estrogen signaling in certain contexts. nih.gov Therefore, the inhibition of this signaling by an estrone sulfatase inhibitor could promote apoptosis.
| Compound | Known Activity | Potential Effect on Apoptosis | Reference |
|---|---|---|---|
| This compound | Estrone Sulfatase Inhibitor | Promotion of apoptosis in estrogen-dependent cells by reducing anti-apoptotic signaling | nih.govnih.gov |
Subcellular Compartmentalization and Membrane-initiated Estrogen Signaling
The subcellular compartmentalization of this compound and its specific role in membrane-initiated estrogen signaling have not been elucidated in detail. However, the broader field of estrogen signaling has recognized the importance of non-nuclear actions that are initiated at the cell membrane. mdpi.com A fraction of estrogen receptors are localized to the plasma membrane and can rapidly activate intracellular signaling cascades upon ligand binding. nih.gov
As a lipophilic steroid molecule, this compound would be expected to traverse cellular membranes. Its primary intracellular target is the microsomal enzyme, estrone sulfatase. nih.gov The inhibition of this enzyme occurs within the cell, thereby affecting the intracellular concentration of estrogens.
The consequence of this action on membrane-initiated signaling would be indirect. By reducing the availability of endogenous estrogens, this compound would limit the activation of membrane-associated estrogen receptors, including classical estrogen receptors and GPER that are localized to the plasma membrane. This, in turn, would attenuate the rapid, non-genomic signaling events that are triggered by these receptors.
Preclinical Research Models and Systems Biology Investigations
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models are instrumental in the initial stages of compound characterization, providing a controlled environment to dissect molecular mechanisms of action. For estrogenic compounds, a variety of established cell lines and assay systems are typically employed. However, a comprehensive review of the scientific literature reveals a significant lack of specific data pertaining to the use of 17Alpha-3'-Bromobenzyl Estradiol (B170435) in these standard models. While the models described below are standard for assessing estrogenicity, specific research findings for this particular compound are not presently available in published studies.
Estrogen Receptor-Positive Cell Lines (e.g., MCF-7, Ishikawa)
Estrogen receptor (ER)-positive cell lines are a cornerstone for studying the effects of estrogenic compounds. The MCF-7 human breast cancer cell line, which expresses significant levels of estrogen receptor alpha (ERα), is a widely used model. nih.govnih.govresearchgate.netmiami.edunih.gov Researchers utilize MCF-7 cells to investigate various cellular responses to estrogenic stimuli, including proliferation, gene expression changes, and the activation of signaling pathways. nih.govnih.gov For instance, studies have explored how different strains of MCF-7 cells exhibit varying mitogenic responses to 17β-estradiol. nih.gov The Ishikawa cell line, derived from a human endometrial adenocarcinoma, is another critical model that expresses ERs and is used to study the effects of estrogens on the endometrium. nih.gov These cells are valuable for examining estrogen biosynthesis and metabolism. nih.gov
Despite the suitability of these models, specific studies detailing the effects of 17Alpha-3'-Bromobenzyl Estradiol on MCF-7 or Ishikawa cells, such as its binding affinity to ERs, its impact on cell proliferation, or its gene expression signature, are not found in the current body of scientific literature.
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are a powerful tool for quantifying the ability of a compound to activate or inhibit the transcriptional activity of nuclear receptors like the estrogen receptor. nih.govindigobiosciences.com These assays typically involve cells that have been engineered to contain a reporter gene (such as luciferase or β-lactamase) linked to an estrogen-responsive element (ERE). nih.gov When an estrogenic compound binds to the ER, the receptor-ligand complex binds to the ERE and drives the expression of the reporter gene, producing a measurable signal. indigobiosciences.com This allows for the characterization of a compound as an ER agonist or antagonist. indigobiosciences.com
While these assays are a standard method for assessing the estrogenic potential of chemical compounds, there is no published research that has specifically utilized reporter gene assays to determine the transcriptional activity of this compound.
Cell-based High-Throughput Screening Assays
Cell-based high-throughput screening (HTS) assays enable the rapid screening of large libraries of chemical compounds to identify those with specific biological activities. nih.gov For estrogenic compounds, HTS often employs the aforementioned reporter gene assays in a miniaturized format (e.g., 384-well or 1536-well plates) to efficiently assess thousands of compounds for their ability to modulate ER activity. nih.gov These screens are crucial for identifying potential endocrine-disrupting chemicals or novel therapeutic agents. nih.govnih.gov
A search of the scientific literature indicates that this compound has not been reported as a hit in, or the subject of, any published cell-based high-throughput screening campaigns for estrogenic activity.
Primary Cell Culture Systems for Specific Tissue Responses
Primary cell cultures, which are derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. For estrogen research, primary cultures of human brain microvascular endothelial cells (hBMECs) or bone marrow mesenchymal stem cells (BMSCs) can be used to study tissue-specific responses to estrogenic compounds, such as angiogenesis and cell differentiation. nih.govnih.gov For example, studies have shown that 17β-estradiol can promote the viability and angiogenic potential of these cells. nih.govnih.gov
There is currently no available research detailing the use of this compound in any primary cell culture systems to investigate its effects on specific tissue responses.
In Vivo Non-Human Research Models
In vivo studies using non-human research models, such as rodents, are essential for understanding the systemic effects of a compound. These models are used to investigate the compound's influence on various physiological processes, its biodistribution, and its potential therapeutic or toxic effects in a whole-organism context. Studies on other estrogenic compounds, like 17α-ethynyl estradiol, have used rat models to examine gene expression profiles in reproductive tissues. nih.gov Furthermore, mouse models are frequently used to assess the neuroprotective effects and biodistribution of novel estrogen derivatives. nih.govnih.gov
To date, there are no published in vivo studies in any non-human research models that have investigated the physiological or pharmacological effects of this compound.
Rodent Models for Reproductive System Research
No studies investigating the effects of this compound on the reproductive systems of rodent models were identified. Research on the parent compound, 17α-estradiol, has shown it to be biologically active in uterine tissue. researchgate.net For instance, studies in rats have demonstrated that 17α-estradiol can induce uterine relaxation. researchgate.net In male rodents, 17β-estradiol has been shown to induce apoptosis in the developing prostate. nih.govnih.gov Furthermore, research in mice suggests that 17β-estradiol and its receptor, estrogen receptor alpha (ERα), play a protective role in ovarian follicle development by inhibiting atresia. nih.govnih.gov However, no comparable data exists for this compound.
Studies in Transgenic Animal Models with Modified Estrogen Receptor Expression
Specific studies on this compound in transgenic animal models with modified estrogen receptor expression are absent from the scientific literature. For the parent compound, 17α-estradiol, research has utilized transgenic models to elucidate its mechanism of action. For example, studies in male mice with knockout of estrogen receptor α (ERα) in specific neurons have been conducted to understand how 17α-estradiol mediates its metabolic benefits. researchgate.netnih.gov These studies have been crucial in identifying the pivotal role of ERα in the effects of 17α-estradiol. nih.gov
Pharmacodynamic Marker Analysis in Preclinical Animal Studies
No pharmacodynamic marker analysis for this compound in preclinical animal studies has been reported. Such studies would typically involve measuring the physiological and biochemical responses to the compound to understand its effects and mechanism of action. For related compounds like 17α-estradiol, pharmacodynamic assessments have included measurements of uterine weight and changes in hippocampal synapse density in rats. nih.gov
Omics Approaches in Preclinical Research
Transcriptomics in Response to this compound
There are no available transcriptomics studies detailing the global gene expression changes in response to this compound. Transcriptomic analyses, such as microarray or RNA-sequencing, would provide significant insights into the pathways modulated by this compound. For comparison, studies on 17α-ethynyl estradiol, a synthetic estrogen, have used microarrays to determine the transcriptional program in the reproductive system of prepubertal female rats, identifying numerous dose-dependent gene expression changes. nih.gov
Proteomics and Phosphoproteomics Studies
Similarly, no proteomics or phosphoproteomics studies for this compound were found. These approaches are critical for understanding the changes in protein expression and phosphorylation-dependent signaling pathways upon treatment with a compound. Proteomic studies have been conducted for 17β-estradiol, for example, to investigate global protein expression changes in human prostate cancer cell lines and breast cancer cells, revealing alterations in proteins involved in cell division and apoptosis. nih.gov
Metabolomics in Experimental Systems
Metabolomic studies, which involve the comprehensive analysis of small molecule metabolites in biological systems, have provided significant insights into the physiological and pathophysiological effects of estrogens. While direct metabolomic investigations on 17α-3'-Bromobenzyl Estradiol are not currently available in published literature, extensive research on its parent compound, 17α-estradiol (17α-E2), offers a foundational understanding of the metabolic pathways likely influenced by this class of synthetic estrogens. These studies in various experimental models have revealed sex-specific and tissue-specific metabolic reprogramming in response to 17α-E2 administration.
Metabolic Profiling of 17α-Estradiol in Rodent Models
Untargeted metabolomics of liver, skeletal muscle, and plasma from male and female mice treated with 17α-E2 have demonstrated distinct, sex-specific metabolic shifts. nih.gov In male mice, treatment with 17α-E2 has been associated with a notable increase in the hepatic abundance of several amino acids. milkyeggs.com This is accompanied by elevations in metabolites involved in the urea (B33335) cycle, suggesting an alteration in amino acid metabolism. nih.govmilkyeggs.com Conversely, these changes in amino acid and urea cycle metabolites are not observed in female mice treated with 17α-E2. milkyeggs.com
Furthermore, 17α-E2 treatment leads to male-specific increases in another estrogenic steroid, estriol-3-sulfate, indicating sex-dependent metabolism of the compound itself. milkyeggs.com These findings suggest that the metabolic response to 17α-E2 is significantly influenced by the hormonal milieu, with testicular hormones playing a key role in the observed male-specific effects. nih.gov
The table below summarizes the key metabolites and pathways affected by 17α-estradiol in the liver of male mice, as identified in metabolomic studies.
| Metabolite Class | Specific Metabolites Elevated | Associated Metabolic Pathway | Reference |
| Amino Acids | Alanine, Arginine, Glutamine, Ornithine, Valine | Amino Acid Metabolism | milkyeggs.com |
| Urea Cycle Intermediates | Argininosuccinic acid, Arginine, Ornithine | Urea Cycle | milkyeggs.com |
| Estrogenic Steroids | Estriol-3-sulfate | Estrogen Metabolism | milkyeggs.com |
Effects on Lipid and Glucose Metabolism
In addition to its impact on amino acid metabolism, 17α-E2 has been shown to have significant effects on lipid and glucose homeostasis, particularly in the context of aging and metabolic dysfunction. In aged male mice, 17α-E2 treatment has been found to reduce visceral adiposity and the accumulation of lipids in tissues such as the liver and quadriceps muscle. nih.gov These effects are associated with improvements in glucose tolerance and insulin (B600854) sensitivity. nih.gov
Potential Metabolic Impact of the 3'-Bromobenzyl Moiety
The introduction of a 3'-bromobenzyl group at the 17α position of the estradiol core, as seen in 17α-3'-Bromobenzyl Estradiol, is expected to significantly alter its metabolic profile compared to the parent 17α-estradiol. The bulky and lipophilic nature of the bromobenzyl group could influence several aspects of its metabolism:
Steric Hindrance: The large substituent at the 17α position may sterically hinder the action of enzymes that typically metabolize the D-ring of the steroid, such as 17β-hydroxysteroid dehydrogenases. This could potentially increase the metabolic stability and half-life of the compound.
Metabolism of the Benzyl (B1604629) Group: The benzyl group itself can be a target for metabolic enzymes, potentially undergoing hydroxylation on the aromatic ring or oxidation of the benzylic carbon. The presence of the bromine atom on the benzyl ring may also influence the regioselectivity of these metabolic transformations.
Interaction with Cytochrome P450 Enzymes: The metabolism of estrogens is heavily mediated by cytochrome P450 (CYP) enzymes, which are responsible for hydroxylations at various positions on the steroid nucleus. oup.com The bromobenzyl group could alter the orientation of the steroid within the active site of these enzymes, potentially leading to a different profile of hydroxylated metabolites compared to 17α-estradiol.
While speculative without direct experimental data, insights can be drawn from studies on other substituted estrogens. For instance, the metabolism of n-butyl benzyl phthalate, another compound containing a benzyl group, has been shown to be extensively metabolized, with the parent compound being the active molecule for its in vitro estrogenic effects. nih.gov Studies on brominated estradiol derivatives, such as 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether, have also been conducted, indicating that such modifications are synthetically accessible and can confer biological activity. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of 3'-Bromobenzyl Substitution on Estrogen Receptor Binding Affinity
The introduction of a substituted benzyl (B1604629) group at the 17α-position, such as the 3'-bromobenzyl moiety, significantly influences the molecule's interaction with target proteins. While direct relative binding affinity (RBA) data for 17alpha-3'-bromobenzyl estradiol (B170435) to the estrogen receptor is not extensively published, its activity as a potent enzyme inhibitor provides valuable SAR insights. Specifically, this compound was identified as a powerful inhibitor of estrone (B1671321) sulfatase, with an IC50 value of 24 nM. nih.gov
Research on various 17α-substituted estradiol analogs indicates that hydrophobic substituents generally lead to potent activity. nih.gov The 3'-bromobenzyl group contributes significant hydrophobicity and steric bulk. Furthermore, studies on other 17α-substituted estradiols have shown that side chains containing polarizable electron density, such as an aromatic ring, tend to enhance binding to the estrogen receptor. nih.gov The bromine atom on the benzyl ring further modulates electronic properties and can influence binding interactions within the ligand-binding pocket of the receptor or enzyme. In comparative studies of estrone sulfatase inhibitors, benzyl-substituted derivatives of estradiol were found to be better inhibitors than their alkyl analogues, with the 3'-bromobenzyl group being among the most effective.
Role of the 17Alpha-Position in Modulating Receptor Activity
The 17α-position of the estradiol steroid nucleus is a critical site for chemical modification in the design of estrogen receptor ligands. While the natural hormone 17β-estradiol possesses a hydroxyl group in the 17β-position, which is crucial for its potent agonist activity, the 17α-position is remarkably tolerant to the addition of various substituents without completely abolishing receptor binding. nih.govnih.gov This position is often targeted for attaching side chains because it allows the substituent to project from the steroid core, potentially interacting with different regions of the ER's ligand-binding domain.
Attaching bulky groups at the 17α-position can fundamentally alter the ligand's pharmacological profile, often converting a pure agonist into a compound with mixed agonist-antagonist (a Selective Estrogen Receptor Modulator, or SERM) or pure antagonist properties. wikipedia.org The size, shape, and chemical nature of the 17α-substituent determine how the ligand orients itself in the binding pocket and, crucially, how it affects the conformation of key structural elements of the receptor, such as Activation Function 2 (AF-2) in helix 12. This modulation is the basis for the tissue-selective actions of many SERMs. wikipedia.org Therefore, the 17α-position serves as a versatile anchor point for developing novel ligands, including fluorescent probes and therapeutic agents with tailored receptor activity. nih.gov
Stereochemical Requirements for Optimal Biological Activity
Stereochemistry is paramount for the biological activity of estradiol derivatives. The natural and most potent endogenous estrogen, 17β-estradiol, is defined by the specific spatial orientation of the hydroxyl group at the C17 position (the beta position). Its epimer, 17α-estradiol, where the hydroxyl group is in the alpha orientation, also binds to the estrogen receptor and is biologically active, but its potency is significantly lower than that of the 17β form. nih.gov This demonstrates that while the β-configuration is optimal for high-affinity binding and potent agonism, the receptor can still accommodate the α-epimer.
The introduction of a large substituent at the 17α-position, as in 17alpha-3'-bromobenzyl estradiol, leverages this stereochemical tolerance. The steroidal A-ring with its phenolic hydroxyl group remains the primary anchor for binding to the estrogen receptor, while the bulky group at the 17α-position occupies a different vector within the ligand-binding pocket compared to the simple hydroxyl of 17α-estradiol. This altered interaction is key to its modified biological activity, such as the potent inhibition of estrone sulfatase. nih.gov The specific alpha-configuration ensures that the bulky benzyl group does not sterically clash in the same way a 17β-substituent might, allowing the core steroid to maintain its essential binding interactions.
Comparative Analysis with Other Estradiol Derivatives
The biological activity of this compound is best understood when compared with other derivatives of estradiol. Studies focusing on the inhibition of steroid sulfatase have provided a clear SAR landscape for 17α-substituted estradiols.
Generally, benzyl-substituted derivatives are more potent inhibitors than simple alkyl analogues. Within the benzyl-substituted series, the position and nature of the substituent on the benzyl ring are critical. The 3'-bromo derivative is one of the most potent compounds identified, alongside those with 4'-tert-butylbenzyl, 4'-butylbenzyl, and 4'-benzyloxybenzyl groups. nih.gov This suggests a favorable interaction for bulky, hydrophobic groups in this region of the enzyme's active site. In contrast, long, flexible alkyl chains like decyl or dodecyl groups showed decreased inhibitory capacity, indicating that steric hindrance and chain flexibility can be detrimental. nih.gov
Compared to other well-known estradiol derivatives, this compound has a distinct profile. For instance, 17α-ethinylestradiol, a potent oral estrogen, has a small ethynyl (B1212043) group that dramatically increases metabolic stability and oral bioavailability but retains strong estrogenic activity. wikipedia.org In contrast, the large 3-bromobenzyl group in this compound appears to direct its activity more towards enzyme inhibition.
| Compound | 17α-Substituent | Reported Activity (IC50 for Steroid Sulfatase Inhibition) |
|---|---|---|
| This compound | 3'-Bromobenzyl | 24 nM |
| 17Alpha-4'-tert-Butylbenzyl Estradiol | 4'-tert-Butylbenzyl | 28 nM |
| 17Alpha-4'-Butylbenzyl Estradiol | 4'-Butylbenzyl | 25 nM |
| 17Alpha-4'-Benzyloxybenzyl Estradiol | 4'-Benzyloxybenzyl | 22 nM |
| 17Alpha-Octyl Estradiol | Octyl | 440 nM |
| 17Alpha-Decyl Estradiol | Decyl | Decreased Activity |
| 17Alpha-Dodecyl Estradiol | Dodecyl | Decreased Activity |
Design of Novel Estrogen Receptor Ligands Based on this compound Scaffold
The this compound structure serves as an excellent scaffold for designing new estrogen receptor ligands and other related therapeutic agents. The established SAR provides a clear roadmap for further chemical modifications to optimize desired biological activities.
Key strategies for designing novel ligands from this scaffold include:
Modification of the Benzyl Substituent: The bromine atom at the 3'-position can be replaced with other halogens (F, Cl, I) or with various electron-donating or electron-withdrawing groups to fine-tune the electronic and steric properties of the side chain. This could modulate binding affinity and selectivity for ERα versus ERβ.
Varying the Linker: The benzyl group is directly attached to the C17 position. Introducing different linkers (e.g., alkynyl, ether, or longer alkyl chains) between the estradiol core and the phenyl ring could alter the compound's flexibility and the orientation of the aromatic ring within the binding pocket, potentially switching its pharmacological profile between agonist, antagonist, or enzyme inhibitor.
A-Ring and D-Ring Modifications: The phenolic A-ring is essential for ER binding, but modifications to other positions on the steroid nucleus (e.g., C2, C4, C7α) could be combined with the 17α-3'-bromobenzyl feature to create ligands with enhanced subtype selectivity or unique tissue-specific effects.
Rational Drug Design Strategies Informed by SAR
The SAR data derived from this compound and its analogs are foundational for modern rational drug design strategies. This approach moves beyond trial-and-error synthesis to a more predictive and targeted process for discovering new medicines. mdpi.com
The process involves several key steps:
Pharmacophore Modeling: The SAR data helps define a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For this class of compounds, the pharmacophore would include the phenolic hydroxyl, the steroid scaffold, and a hydrophobic, sterically defined group at the 17α-position.
Computational Screening: Once a pharmacophore is established, it can be used to screen large virtual libraries of chemical compounds in silico to identify new molecules that fit the model, accelerating the discovery of novel hits. mdpi.com
Structure-Based Design: If the crystal structure of the target protein (like the ER or steroid sulfatase) is known, researchers can use computational docking to visualize how ligands like this compound bind. This allows for the precise design of new derivatives with improved interactions, such as additional hydrogen bonds or enhanced hydrophobic contacts.
Optimizing for Selectivity: A major goal of rational drug design is to create selective ligands. By understanding how subtle structural changes affect binding to different ER subtypes (ERα and ERβ) or other targets, medicinal chemists can design molecules with improved therapeutic profiles and fewer side effects, such as the "ideal" SERM that has beneficial estrogenic effects on bone but anti-estrogenic effects on breast tissue. wikipedia.org
In essence, the detailed study of specific molecules like this compound provides the crucial pieces of information that fuel the sophisticated, computer-aided engine of modern drug discovery.
Advanced Methodological Approaches in 17alpha 3 Bromobenzyl Estradiol Research
Crystallography and Cryo-EM Studies of Estrogen Receptor-Ligand Complexes
High-resolution structural data from X-ray crystallography and, more recently, cryogenic electron microscopy (Cryo-EM) are fundamental to elucidating the precise binding mode of 17Alpha-3'-Bromobenzyl Estradiol (B170435) within the ligand-binding pocket (LBP) of the estrogen receptors. While a crystal structure for the specific complex of 17Alpha-3'-Bromobenzyl Estradiol with either ERα or ERβ is not publicly available, the methodology for such a study would follow established protocols for other estrogenic compounds.
The process would involve the expression and purification of the estrogen receptor ligand-binding domain (LBD). nih.gov Successful crystallization of the ER-LBD in complex with this compound would depend on careful optimization of conditions such as protein concentration, precipitant composition, and temperature. Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is then used to calculate the electron density map and build a three-dimensional model of the protein-ligand complex.
Cryo-EM has emerged as a powerful alternative for structural determination, particularly for large and flexible complexes that are difficult to crystallize. This technique would involve flash-freezing a solution of the ER-LBD complexed with this compound and imaging the individual particles with an electron microscope. The resulting two-dimensional images are then computationally reconstructed into a three-dimensional density map.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of proteins and their complexes in solution, providing information that is complementary to the static picture offered by crystallography. In the context of this compound, NMR studies would be invaluable for understanding the conformational changes induced in the estrogen receptor upon ligand binding. nih.gov
By isotopically labeling the ER-LBD with ¹⁵N and/or ¹³C, changes in the chemical shifts of specific amino acid residues upon the addition of this compound can be monitored using techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. These chemical shift perturbations provide a detailed map of the ligand binding site and allosteric changes occurring throughout the receptor.
Furthermore, advanced NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons on the ligand and the protein, providing crucial distance restraints for defining the bound conformation of this compound. Such studies have been instrumental in characterizing the conformational changes in the ERβ LBD upon binding of 17β-estradiol. nih.gov
Mass Spectrometry-Based Approaches for Ligand-Protein Interactions
Mass spectrometry (MS) offers a range of techniques to probe the interactions between this compound and the estrogen receptor. While direct MS analysis of non-covalent protein-ligand complexes can provide information on binding stoichiometry and affinity, its application in identifying covalent modifications is particularly noteworthy.
For instance, if a reactive derivative of this compound were synthesized, MS could be used to identify the specific amino acid residues on the estrogen receptor that are covalently labeled. nih.gov This approach involves proteolytic digestion of the modified receptor followed by mass spectrometric analysis of the resulting peptides. The mass increase of a specific peptide would pinpoint the site of covalent attachment. nih.gov Such studies have been successfully employed to identify the attachment sites of other estradiol derivatives on the ERα LBD. nih.gov
Fluorescence Resonance Energy Transfer (FRET) Assays for Protein Dynamics
Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for monitoring real-time dynamics of protein-protein interactions and conformational changes in living cells. nih.gov To study the effect of this compound on estrogen receptor dynamics, FRET-based biosensors could be developed. nih.gov
This would involve creating fusion proteins of the estrogen receptor with a pair of fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). The binding of this compound would be expected to induce a conformational change in the receptor, such as dimerization, which would bring the CFP and YFP in close enough proximity for FRET to occur. This would result in a measurable change in the fluorescence emission spectrum, providing a real-time readout of ligand binding and subsequent receptor dynamics. nih.gov These assays are invaluable for studying the kinetics of ligand-induced receptor dimerization and translocation to the nucleus. nih.gov
Computational Chemistry and Molecular Modeling
Computational approaches are indispensable for complementing experimental data and providing predictive insights into the interactions of this compound with the estrogen receptors.
Molecular Docking Simulations with Estrogen Receptors
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.gov In the absence of a crystal structure, docking simulations can provide a plausible model of how this compound fits into the ERα and ERβ ligand-binding pockets. These simulations would utilize the known crystal structures of the estrogen receptors, for example, the structure of ERα in complex with 4-hydroxytamoxifen (B85900) (PDB ID: 3ERT). researchgate.net
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results would highlight the key interacting residues and the predicted binding energy.
Table 1: Hypothetical Molecular Docking Results for this compound with ERα
| Parameter | Value |
| Binding Energy (kcal/mol) | -10.5 |
| Key Interacting Residues | Glu353, Arg394, His524, Leu387, Met388 |
| Hydrogen Bonds | Phenolic OH with Glu353 and Arg394 |
| Hydrophobic Interactions | Estradiol core with Leu346, Ala350, Leu384, Leu391, Met421 |
| Additional Interactions | 3'-Bromobenzyl group with a hydrophobic pocket near Helix 11 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Ligand-Receptor Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational flexibility over time. nih.gov Starting from a docked pose or a homology model, an MD simulation would solve Newton's equations of motion for all atoms in the system, including the protein, the ligand, and the surrounding solvent.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for ERα-17Alpha-3'-Bromobenzyl Estradiol Complex
| Parameter | Description |
| Simulation Time | 500 ns |
| Force Field | AMBER FF19SB |
| Solvent Model | TIP3P Water |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 310 K |
| Pressure | 1 atm |
This table presents hypothetical data for illustrative purposes.
By analyzing the trajectory from the MD simulation, one can gain insights into how this compound may modulate the receptor's ability to interact with co-regulators, thus providing a molecular basis for its biological activity.
Quantum Mechanical Calculations of Electronic Properties
Quantum mechanical (QM) calculations serve as a powerful computational lens to investigate the intrinsic electronic characteristics of a molecule, providing insights that are fundamental to its reactivity and intermolecular interactions. For a compound like this compound, QM methods can elucidate the distribution of electrons and energy levels within the structure, which are key determinants of its biological function. While specific, in-depth QM studies focusing exclusively on this particular derivative are not extensively detailed in publicly accessible literature, the established application of these methods to the parent estradiol molecule and its analogs provides a clear framework for the type of analysis that is conducted. dtic.milnih.gov
The primary goal of such calculations is to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure. Key properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (ESP), and the distribution of partial atomic charges.
HOMO and LUMO: The HOMO and LUMO energies are critical indicators of a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.
Electrostatic Potential (ESP): The ESP is a three-dimensional map of the electrostatic charge distribution around the molecule. It is invaluable for understanding and predicting how the molecule will interact with other entities, such as a receptor binding site. nih.gov Regions of negative potential (typically associated with electronegative atoms like oxygen or bromine) are prone to electrophilic attack and hydrogen bond acceptance, whereas regions of positive potential are favorable for nucleophilic attack and hydrogen bond donation. For this compound, the ESP would highlight the electronegative regions around the hydroxyl groups and the bromine atom, which are critical for its binding orientation and affinity.
Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the local electron density. This information helps to identify reactive sites and understand the nature of chemical bonds within the molecule.
These computational analyses provide a foundational, atom-level understanding of the molecule's properties, which can then be used to rationalize observed biological activity and to inform the design of more potent or selective analogs.
Table 1: Illustrative Quantum Mechanical Properties for an Estradiol Derivative
| Property | Description | Illustrative Value | Significance in Molecular Interaction |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.0 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | Measure of the overall polarity of the molecule | 2.5 Debye | Influences solubility and long-range electrostatic interactions. |
| ESP Minimum | Most negative electrostatic potential | -55 kcal/mol | Indicates primary sites for hydrogen bond acceptance. |
| ESP Maximum | Most positive electrostatic potential | +30 kcal/mol | Indicates primary sites for hydrogen bond donation. |
Note: The values in this table are illustrative and intended to exemplify the output of quantum mechanical calculations.
QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of modern computational drug design, aiming to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com This approach is particularly valuable for optimizing lead compounds and predicting the activity of novel, unsynthesized molecules.
This compound has been identified as a potent inhibitor of steroid sulfatase, an enzyme that plays a crucial role in the biosynthesis of active estrogens and androgens. nih.gov Specifically, it exhibits an IC50 value of 24 nM, making it significantly more potent than the parent estradiol molecule. nih.gov This potent activity, along with data from related analogs, makes this class of compounds ideal for QSAR studies.
The development of a QSAR model for steroid sulfatase inhibitors would proceed through several key steps:
Data Set Assembly: A series of 17alpha-substituted estradiol analogs with their corresponding biological activities (e.g., IC50 values) would be compiled. nih.gov This dataset would include this compound as a key data point.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: Properties such as atomic charges or dipole moment, often derived from quantum mechanical calculations.
Steric Descriptors: Parameters that describe the size and shape of the molecule, such as molar volume or specific steric indices (e.g., Verloop parameters).
Hydrophobic Descriptors: Values that quantify the molecule's hydrophobicity, such as the logarithm of the partition coefficient (LogP).
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule.
Model Generation and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods, a mathematical equation is generated that links the descriptors (the independent variables) to the biological activity (the dependent variable). mdpi.com The resulting model's predictive power is then rigorously evaluated using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com
For instance, a QSAR study on this class of compounds might reveal that inhibitory potency is positively correlated with the hydrophobicity and the steric bulk of the 17-alpha substituent, while also being influenced by electronic factors such as the presence and position of an electronegative atom like bromine on the benzyl (B1604629) ring. nih.gov
Table 2: Sample Dataset for a QSAR Study of Steroid Sulfatase Inhibitors
| Compound | 17α-Substituent | Experimental Activity (IC50, nM) nih.gov | LogP (Hydrophobicity) | Molar Volume (ų) | Dipole Moment (Debye) |
| 1 | -H (Estradiol) | >10000 | 3.6 | 285 | 1.8 |
| 2 | -Octyl | 440 | 6.5 | 420 | 1.9 |
| 3 | -Benzyl | 130 | 5.2 | 380 | 2.1 |
| 4 | -3'-Bromobenzyl | 24 | 5.9 | 395 | 2.6 |
| 5 | -4'-tert-Butylbenzyl | 28 | 6.8 | 450 | 2.2 |
Note: The descriptor values (LogP, Molar Volume, Dipole Moment) are illustrative representations used to demonstrate the components of a QSAR dataset. The experimental activity for the listed compounds is sourced from published research. nih.gov
Future Directions and Emerging Research Opportunities
Exploration of Non-Canonical Estrogen Receptor Pathways
The classical mechanism of estrogen action involves the binding of ligands to nuclear estrogen receptors (ERα and ERβ), leading to the regulation of gene expression. However, it is now well-established that estrogens can also elicit rapid cellular responses through non-canonical, membrane-initiated signaling pathways. These pathways often involve the activation of G-protein coupled receptors, such as GPER-1 (formerly GPR30), and subsequent downstream signaling cascades, including the activation of PI3K-Akt and MAPK pathways. nih.gov
Future research should focus on elucidating the role of 17alpha-3'-Bromobenzyl Estradiol (B170435) in modulating these non-canonical pathways. Key research questions include:
Does 17alpha-3'-Bromobenzyl Estradiol bind to and activate membrane-associated estrogen receptors?
How does the affinity of this compound for GPER-1 compare to that of endogenous estrogens like 17β-estradiol?
What are the downstream signaling consequences of its interaction with non-canonical pathways in different cell types?
Investigating these questions will provide a more comprehensive understanding of the compound's mechanism of action and could reveal novel therapeutic applications, particularly in contexts where non-canonical signaling is a driver of disease, such as in certain forms of endocrine-resistant breast cancer. nih.gov
Development of Advanced In Vitro Organoid and 3D Culture Models
Traditional two-dimensional (2D) cell culture models have limitations in predicting the in vivo efficacy and toxicity of ER modulators. acs.orgnih.gov Three-dimensional (3D) culture systems, including organoids, offer a more physiologically relevant environment by mimicking the complex cell-cell and cell-matrix interactions of native tissues. acs.orgnih.govnih.gov
The use of this compound in advanced 3D culture models of estrogen-sensitive tissues, such as breast, endometrium, and bone, presents a significant research opportunity. These models can be used to:
Assess the compound's effects on cell proliferation, differentiation, and invasion in a tissue-like context. nih.gov
Compare the activity of this compound with that of other known selective estrogen receptor modulators (SERMs) in a more predictive preclinical setting. acs.orgnih.gov
Model disease states, such as breast cancer or endometriosis, to evaluate the therapeutic potential of the compound. mdpi.comresearchgate.net
By leveraging these advanced models, researchers can gain deeper insights into the tissue-specific effects of this compound and accelerate its translation from basic research to clinical consideration.
Integration with Systems Pharmacology and Network Biology Approaches
The biological effects of ER modulators are not limited to their primary target but extend to a complex network of interacting proteins and pathways. Systems pharmacology and network biology offer powerful computational and experimental approaches to map and analyze these complex interactions.
Future studies should integrate experimental data on this compound with systems-level analyses. This could involve:
Transcriptomic and Proteomic Profiling: Analyzing the global changes in gene and protein expression in response to treatment with this compound to identify key regulated networks.
Computational Modeling: Developing predictive models of the compound's effects on cellular signaling networks to understand its polypharmacological profile.
Drug Interaction Studies: Using network-based approaches to predict and validate potential synergistic or antagonistic interactions with other drugs. nih.gov
This integrative approach will facilitate a more holistic understanding of the compound's pharmacology and may help in identifying novel biomarkers for its activity and patient stratification strategies.
Applications in Chemical Probe Development for Estrogen Receptor Research
Chemical probes are essential tools for dissecting the function of specific proteins in complex biological systems. The unique structure of this compound makes it a promising candidate for development as a chemical probe to study estrogen receptors. Its steroidal backbone provides a scaffold for ER binding, while the bromobenzyl group can be modified for various applications. nih.gov
Potential applications include:
Fluorescent Probes: Attaching a fluorophore to the bromobenzyl moiety could allow for the visualization of ER localization and trafficking within living cells.
Affinity-Based Probes: Immobilizing the compound on a solid support could be used for affinity purification of ER-interacting proteins, helping to elucidate the ER proteome.
Photoaffinity Labels: Introducing a photoreactive group could enable the covalent labeling of the ER binding site, providing structural insights into the ligand-receptor interaction.
The development of such probes derived from this compound would provide invaluable tools for the broader estrogen research community. nih.gov
Investigation of Epigenetic Modulation by this compound
Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression and are increasingly recognized as key factors in the development of resistance to hormonal therapies. nih.gov Estrogen signaling is intricately linked with the epigenetic machinery, and ER modulators can influence the epigenetic landscape of target cells. nih.gov
A critical area for future research is to investigate whether this compound can induce epigenetic changes. This would involve studying its effects on:
DNA Methylation: Assessing changes in the methylation patterns of key gene promoters in response to the compound. nih.gov
Histone Modifications: Analyzing alterations in histone acetylation, methylation, and other modifications that influence chromatin structure and gene accessibility.
Expression of Epigenetic Modifiers: Determining if the compound alters the expression or activity of enzymes that write, read, and erase epigenetic marks.
Understanding the epigenetic effects of this compound could open up new avenues for its use in overcoming endocrine resistance in cancers. nih.gov
High-Throughput Screening for Novel Modulators of Estrogen Receptor Activity
High-throughput screening (HTS) is a powerful strategy for discovering new molecules that can modulate the activity of a biological target. acs.orgnih.gov this compound can be utilized in HTS campaigns in several ways:
As a Reference Compound: Its activity can be used as a benchmark against which to compare newly identified compounds.
In Competitive Binding Assays: It can be used as a competitor to identify novel ligands that bind to the estrogen receptor.
As a Tool for Assay Development: Its known properties can aid in the validation and optimization of new HTS assays for ER modulators. nih.gov
Furthermore, HTS campaigns can be designed to identify compounds that synergize with this compound or that can modulate its activity in specific cellular contexts. These efforts will expand the chemical toolbox for studying ER signaling and may lead to the discovery of next-generation therapeutics. wikipedia.orgnih.gov
Q & A
Basic: What analytical techniques are recommended to confirm the purity and structural integrity of 17Alpha-3'-Bromobenzyl Estradiol?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity (>98% as a baseline standard). Ensure retention time matches structurally validated standards .
- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm the bromobenzyl substitution at the 3' position and verify stereochemistry at the 17α position. Lack of unexpected peaks indicates minimal impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (e.g., CHBrO) and detect isotopic patterns consistent with bromine .
Basic: What safety protocols are critical when handling brominated estradiol derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures (e.g., sonication), use fume hoods with local exhaust ventilation .
- Carcinogenicity Mitigation: Classify as a Category 1B reproductive toxin (per GHS). Limit exposure via enclosed systems and avoid skin contact. Monitor airborne concentrations with workplace sensors .
- Emergency Procedures: In case of accidental exposure, flush eyes/skin with water for 15 minutes and seek medical evaluation. For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .
Advanced: How can experimental designs control for metabolic degradation when assessing the estrogenic activity of this compound in vivo?
Methodological Answer:
- Stable Isotope Labeling: Synthesize a deuterated or C-labeled analog to track metabolic pathways via LC-MS/MS, distinguishing parent compounds from metabolites .
- Co-Administration of CYP Inhibitors: Use cytochrome P450 inhibitors (e.g., ketoconazole) in rodent models to suppress hepatic metabolism, isolating the compound’s direct effects on estrogen receptors .
- Tissue-Specific Sampling: Collect uterine tissue (for ERα activity) and liver homogenates post-sacrifice to quantify residual compound levels and correlate with phenotypic outcomes .
Advanced: What strategies resolve contradictory data on receptor binding affinities of brominated estradiol analogs?
Methodological Answer:
- Competitive Binding Assays: Perform parallel experiments using H-estradiol as a tracer in ERα/ERβ-transfected cell lines. Normalize results to account for batch-to-batch variability in receptor expression .
- Molecular Dynamics Simulations: Model the bromobenzyl group’s steric effects on ligand-receptor docking. Compare predicted binding energies with empirical IC values to identify discrepancies .
- Cross-Validation Across Assays: Replicate findings using surface plasmon resonance (SPR) and luciferase reporter assays. Statistical reconciliation (e.g., Bayesian meta-analysis) can resolve outliers .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles by aliquoting .
- Solubility Optimization: For aqueous solubility, pre-dissolve in DMSO (≤0.1% final concentration) or use β-cyclodextrin complexes. Confirm stability via UV-Vis scans over 24 hours .
Advanced: What experimental frameworks assess the environmental impact of brominated estradiol derivatives?
Methodological Answer:
- Aquatic Toxicity Testing: Use OECD Guidelines 203 (fish acute toxicity) and 211 (Daphnia reproduction). Measure LC and NOEC values, comparing to natural estrogens like 17β-estradiol .
- Soil Microbial Assays: Incubate compound-spiked soil samples and quantify biodegradation via GC-MS. Monitor estrogenic activity using yeast estrogen screens (YES) to detect residual bioactivity .
Basic: What synthetic routes are reported for introducing bromine at the 3' position of estradiol derivatives?
Methodological Answer:
- Electrophilic Aromatic Substitution: React estradiol with N-bromosuccinimide (NBS) in acetic acid under controlled pH (4–5) to target the benzyl position. Purify via silica gel chromatography (hexane:EtOAc gradient) .
- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with a pre-brominated benzyl boronic ester and palladium catalysts. Validate regioselectivity via H NMR coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
